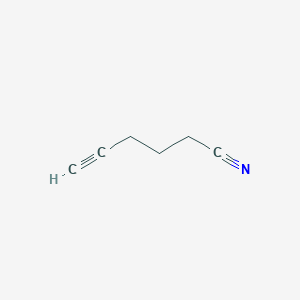

5-氰基-1-戊炔

描述

5-Hexynenitrile is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.13 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Hexynenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hexynenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexynenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

稠合的对称和不对称3,3’-二取代2,2’-联吡啶的合成

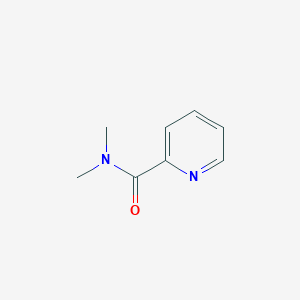

5-己炔腈用于制备稠合的对称和不对称3,3’-二取代2,2’-联吡啶 . 这是通过钴(I)催化的[2+2+2]环加成反应与1,3-二炔实现的 . 这一过程在有机化学领域具有重要意义,因为它提供了一种合成复杂有机化合物的方法。

6-(3-吡啶基)-5-己炔腈的制备

5-己炔腈与3-溴吡啶反应制备6-(3-吡啶基)-5-己炔腈 . 这种反应在吡啶衍生物的合成中很重要,吡啶衍生物在医药和农药中具有广泛的应用。

有机合成中的构件

5-己炔腈作为有机合成中的构件 . 它可用于合成各种有机化合物,包括烯烃、炔烃和腈。这些化合物在化学工业中具有广泛的应用,从聚合物到医药。

5-氰基-1-乙基-2-甲基苯并咪唑的合成

5-己炔腈可用于合成5-氰基-1-乙基-2-甲基苯并咪唑 . 苯并咪唑衍生物具有重要的生物活性,并用于开发各种药物。

5-苯基-1-戊炔的合成

5-己炔腈可用于合成5-苯基-1-戊炔 . 该化合物是有机合成中的一种有用中间

作用机制

Target of Action

It is known to be used in the synthesis of various organic compounds .

Mode of Action

5-Hexynenitrile is involved in the synthesis of annelated symmetric and asymmetric 3,3′-disubstituted 2,2′-bipyridines by cobalt (I)-catalyzed [2+2+2] cycloadditions with 1,3-diynes . This suggests that it interacts with its targets through a cycloaddition reaction, which is a chemical reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity .

Biochemical Pathways

It has been used in a base-catalyzed cycloisomerization process to efficiently synthesize 3-cyano-4,5-dihydro-1h-pyrroles . This suggests that it may play a role in the formation of pyrrole rings, which are key components of many biologically active substances.

Pharmacokinetics

Its physical properties such as boiling point (115-117 °c), density (0889 g/mL at 25 °C), and its liquid form suggest that it could have specific pharmacokinetic properties

Result of Action

Its use in the synthesis of 3,3′-disubstituted 2,2′-bipyridines and 3-cyano-4,5-dihydro-1h-pyrroles suggests that it may contribute to the formation of these compounds, which could have various effects depending on their specific structures and properties .

属性

IUPAC Name |

hex-5-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYKFLLRVPPISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164187 | |

| Record name | 5-Hexynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14918-21-9 | |

| Record name | 5-Hexynenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14918-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexynenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different conformations 5-Hexynenitrile can adopt and how does this relate to its energy?

A1: 5-Hexynenitrile exhibits conformational flexibility due to rotations around its single bonds. Quantum mechanical calculations at the HF and MP2 levels of theory, using both double-zeta and triple-zeta basis sets, reveal five possible conformers: anti–anti (AA), anti–gauche (AG), gauche–anti (GA), gauche–gauche (GG trans), and gauche–gauche′ (GG′ cis) []. Interestingly, the calculations predict that the GG trans conformer is the most energetically favorable []. This stability order is supported by a model suggesting an attractive electrostatic interaction between the π-electron density of the triple bond and the closest hydrogen on the next-nearest-neighbor carbon [].

Q2: Has the microwave spectrum of 5-Hexynenitrile been studied, and if so, what does it tell us?

A2: Yes, microwave spectroscopy studies have identified three distinct conformers of 5-Hexynenitrile: AA, AG, and GA []. While the GG conformers (both cis and trans) are predicted to exist, they haven't been experimentally observed through microwave spectroscopy [].

Q3: Can 5-Hexynenitrile be used as a building block for synthesizing other compounds, particularly in the context of polymers?

A3: Yes, 5-Hexynenitrile can act as a monomer in copolymerization reactions. For instance, it can copolymerize with acetylene to produce novel cyclooctatetraene derivatives, expanding the possibilities for creating polymers with tailored properties [].

Q4: How does 5-Hexynenitrile interact with transition metals, and are there any notable applications?

A4: 5-Hexynenitrile can act as a ligand in transition metal complexes. One example involves its use in the synthesis of photolabile ruthenium polypyridyl crosslinkers, specifically Ru(biq)2(5-hexynenitrile)2 and Ru(bpy)2(5-hexynenitrile)2 []. These complexes are incorporated into PEG-based hydrogels and can be selectively degraded using different wavelengths of visible light (orange and blue) []. This property makes them promising candidates for applications in controlled release and responsive materials.

Q5: Can 5-Hexynenitrile be used in catalytic reactions, and if so, are there any examples?

A5: While 5-Hexynenitrile itself might not be catalytically active, it can be incorporated into catalytic systems. For example, a modified Cp*Ru complex containing a maleimide group was covalently linked to a cysteine residue of a protein (FhuA) []. This artificial metalloprotein successfully catalyzed the alkene-alkyne coupling reaction between 3-butenol and 5-hexynenitrile, demonstrating a potential for biocatalytic applications [].

Q6: What analytical techniques are commonly used to characterize and study 5-Hexynenitrile?

A6: Several analytical techniques are useful for characterizing 5-Hexynenitrile. Gas chromatography, coupled with selective self-ion/molecule reactions and tandem mass spectrometry (GC-SSIMR-MS/MS), enables rapid isomer differentiation []. This technique is particularly valuable as it can distinguish 5-Hexynenitrile from other isomers within minutes []. Additionally, microwave spectroscopy provides valuable information about the conformational landscape of the molecule []. Fourier transform infrared (FTIR) spectroscopy helps identify functional groups and characterize chemical bonds []. Finally, nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure and dynamics of the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-[1,1'-biphenyl]-2-amine](/img/structure/B81568.png)

![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)